molecular formula C9H17NO6 B8508915 (R)-2-methylpyrrolidine L-tartrate CAS No. 69498-23-3

(R)-2-methylpyrrolidine L-tartrate

Cat. No.: B8508915
CAS No.: 69498-23-3
M. Wt: 235.23 g/mol
InChI Key: AVAOHVDRAKDFRF-KLPPUMKISA-N
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Description

(R)-2-Methylpyrrolidine L-tartrate is a chiral amine salt formed by combining (R)-2-methylpyrrolidine with L-tartaric acid. The free base, (R)-2-methylpyrrolidine, is synthesized via scalable methods achieving >99% optical purity and 83% overall yield in four steps from readily available starting materials . Enzymatic reduction of 2-methyl-1-pyrroline using NADPH-dependent (R)-imine reductases from Streptomyces sp. further ensures high enantioselectivity (99% e.e.) and conversion rates . The L-tartrate counterion likely enhances solubility and stability, as seen in related compounds like L-carnitine L-tartrate and (R,R)-2,2′-bipyrrolidine L-tartrate trihydrate .

Properties

CAS No.

69498-23-3

Molecular Formula

C9H17NO6

Molecular Weight

235.23 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-methylpyrrolidine

InChI

InChI=1S/C5H11N.C4H6O6/c1-5-3-2-4-6-5;5-1(3(7)8)2(6)4(9)10/h5-6H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t5-;1-,2-/m11/s1

InChI Key

AVAOHVDRAKDFRF-KLPPUMKISA-N

Isomeric SMILES

C[C@@H]1CCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CCCN1.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-2-Methylpyrrolidine

The (R)-enantiomer is prioritized in pharmaceutical and biocatalytic applications due to its superior performance:

  • Enantioselectivity : (R)-2-Methylpyrrolidine is synthesized with 99% e.e. via enzymatic reduction, whereas the (S)-enantiomer achieves only 92.3% e.e. under similar conditions .
  • Biological Activity: In organophosphorus intoxication studies, (R)-2-methylpyrrolidine derivatives (e.g., (R)-P6N20) exhibit ~6% higher reactivation of acetylcholinesterase (AChE) compared to (S)-counterparts .
Table 1: Enantiomeric Performance in AChE Reactivation
Compound Reactivation Activity (%) Optical Purity (% e.e.) Reference
(R)-P6N20 ~6% higher vs. controls >99
(S)-2-Methylpyrrolidine Lower activity 92.3

Counterion Comparison: L-Tartrate vs. Hydrochloride

Counterions influence solubility, stability, and application suitability:

  • L-Tartrate Salts : Used in pharmaceuticals for improved solubility. (R,R)-2,2′-Bipyrrolidine L-tartrate trihydrate requires storage at -20°C for long-term stability, suggesting similar handling for the L-tartrate form of (R)-2-methylpyrrolidine .
  • Hydrochloride Salts : (R)-2-Methylpyrrolidine hydrochloride (CAS 135324-85-5) is commercially available, with market forecasts highlighting its demand in pharmaceuticals and agrochemicals .
Table 2: Counterion Properties
Property L-Tartrate Salt Hydrochloride Salt
Solubility Likely high in polar solvents High in aqueous media
Storage Conditions -20°C (long-term) Room temperature (varies)
Applications Pharmaceuticals, biocatalysis Drug intermediates

Structural Analogues

(R,R)-2,2′-Bipyrrolidine L-Tartrate Trihydrate

This compound shares the L-tartrate counterion but features a bipyrrolidine backbone. It is used in asymmetric catalysis and requires stringent safety protocols due to toxicity .

Nicotine Tartrate

A pyridine-pyrrolidine derivative with L-tartrate, nicotine tartrate demonstrates the versatility of tartrate salts in enhancing bioavailability .

Application-Specific Comparisons

Organophosphorus Intoxication Reactivators

(R)-2-Methylpyrrolidine derivatives outperform other amines:

  • (R)-P6N20 achieves ~6% reactivation of methyl paraoxon-aged AChE, surpassing oxime controls .
  • Derivatives with alternative substituents (e.g., 6-position modifications) show variable efficacy, underscoring the importance of the (R)-2-methylpyrrolidine group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for enantioselective preparation of (R)-2-methylpyrrolidine, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The primary method involves biocatalytic reduction of prochiral imines (e.g., 2-methyl-1-pyrroline) using imine reductases (IREDs). For example, NADPH-dependent IREDs from Streptomyces kanamyceticus achieve >99% enantiomeric excess (ee) under optimized conditions. Key parameters include pH (7.0–8.0), temperature (30–37°C), cofactor regeneration systems (e.g., glucose dehydrogenase), and substrate loading (5–20 mM). Kinetic monitoring via chiral HPLC or GC-MS ensures reaction progress .

Q. Which analytical techniques are most reliable for determining enantiomeric purity of (R)-2-methylpyrrolidine L-tartrate?

  • Methodological Answer : Chiral stationary-phase HPLC with UV detection (e.g., Chiralpak® columns) or polarimetry are standard. For validation, compare retention times with racemic standards. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers. Ensure proper sample preparation under inert atmospheres to prevent racemization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store at –20°C for long-term stability. Avoid skin contact due to acute toxicity (H313/H333). Waste disposal must follow hazardous chemical protocols, including neutralization and professional waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for IREDs when synthesizing (R)-2-methylpyrrolidine?

  • Methodological Answer : Discrepancies may arise from enzyme source variability (e.g., Streptomyces vs. heterologous expression in E. coli), substrate inhibition, or cofactor availability. Perform kinetic assays under standardized conditions (e.g., 0.1–1.0 mM NADPH). Use statistical tools (e.g., ANOVA) to compare datasets and validate reproducibility. Cross-reference with structural studies (e.g., X-ray crystallography) to identify active-site mutations affecting activity .

Q. What computational strategies can predict substrate-enzyme interactions in IRED-catalyzed synthesis of (R)-2-methylpyrrolidine?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding affinities and conformational changes. Focus on conserved residues (e.g., catalytic lysine) and hydrogen-bonding networks. Validate predictions with site-directed mutagenesis and kinetic profiling .

Q. How does the tartrate counterion influence the stability and crystallinity of (R)-2-methylpyrrolidine salts?

  • Methodological Answer : L-tartrate enhances crystallinity via hydrogen-bonding networks. Characterize salt forms using X-ray diffraction (XRD) and thermal analysis (DSC/TGA). Compare hygroscopicity and solubility profiles in polar solvents (e.g., water, ethanol). Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways .

Q. What experimental designs are optimal for studying the pharmacological potential of (R)-2-methylpyrrolidine derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify the pyrrolidine core (e.g., introducing sulfone or trifluoromethyl groups). Assess receptor binding (e.g., histamine H3) via radioligand assays and in vivo models (e.g., murine CNS studies). Combine with ADMET profiling to evaluate bioavailability and toxicity .

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